1-butyl-1H-imidazol-2-amine

Lipophilicity Permeability Drug Design

1-Butyl-1H-imidazol-2-amine (CAS 1183506-75-3) is a 1-alkyl-2-aminoimidazole derivative, characterized by a five-membered imidazole ring bearing an amino group at the 2-position and an n-butyl chain at the 1-position. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, serving as a core motif in inhibitors of β-secretase (BACE-1), antagonists of chemokine receptors (e.g., CXCR4), and ligands for Toll-like receptors, due to its ability to act as both a hydrogen-bond donor and acceptor.

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
Cat. No. B15258091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-1H-imidazol-2-amine
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCCCCN1C=CN=C1N
InChIInChI=1S/C7H13N3/c1-2-3-5-10-6-4-9-7(10)8/h4,6H,2-3,5H2,1H3,(H2,8,9)
InChIKeyOYKSDZPEVIYKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-1H-imidazol-2-amine: A Key 2-Aminoimidazole Building Block for Drug Discovery and Chemical Biology


1-Butyl-1H-imidazol-2-amine (CAS 1183506-75-3) is a 1-alkyl-2-aminoimidazole derivative, characterized by a five-membered imidazole ring bearing an amino group at the 2-position and an n-butyl chain at the 1-position [1]. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, serving as a core motif in inhibitors of β-secretase (BACE-1), antagonists of chemokine receptors (e.g., CXCR4), and ligands for Toll-like receptors, due to its ability to act as both a hydrogen-bond donor and acceptor [2]. The n-butyl substituent modulates key physicochemical properties such as lipophilicity (XLogP3 = 0.9) and molecular weight (139.20 g/mol), which influence membrane permeability, solubility, and binding interactions compared to shorter-chain or unsubstituted analogs [1].

Why 1-Butyl-1H-imidazol-2-amine Cannot Be Replaced by Other 1-Alkyl-2-aminoimidazoles in Lead Optimization


In-class substitution among 1-alkyl-2-aminoimidazoles is not scientifically valid because even subtle variations in the N1-alkyl chain length can alter logP, pKa of the 2-amino group, and steric bulk, leading to significant shifts in target binding affinity, selectivity, and pharmacokinetic profile [1]. For instance, increasing the alkyl chain from methyl to butyl linearly increases lipophilicity (ΔlogP ~1.2), which directly impacts membrane permeability and off-target binding to hydrophobic sites such as cytochrome P450 enzymes [2]. Therefore, procurement decisions must be based on compound-specific data rather than class-level assumptions.

Quantitative Differentiation Evidence for 1-Butyl-1H-imidazol-2-amine vs. Shorter-Chain Analogs


Enhanced Lipophilicity (XLogP3) Compared to 1-Methyl Analog

1-Butyl-1H-imidazol-2-amine exhibits a computed XLogP3 of 0.9, indicating a 1.2 log-unit increase in lipophilicity relative to the 1-methyl analog (XLogP3 = -0.3) [1]. This difference is critical for optimizing blood-brain barrier penetration and cellular uptake in eukaryotic cells, as compounds with logP > 0.5 are generally favored for transcellular passive diffusion [2].

Lipophilicity Permeability Drug Design

Increased Molecular Weight and Rotatable Bond Count Influence on Selectivity

With a molecular weight of 139.20 g/mol and 3 rotatable bonds, 1-butyl-1H-imidazol-2-amine is heavier and more flexible than 1-methyl-1H-imidazol-2-amine (97.12 g/mol, 0 rotatable bonds) [1]. While both compounds comply with the Rule of Five, the additional butyl chain can exploit hydrophobic sub-pockets in protein targets, potentially enhancing binding affinity for enzymes with deep active sites such as BACE-1, as observed in structure-activity relationship studies of 2-aminoimidazoles [2].

Molecular Weight Rotatable Bonds Selectivity

Modulated Hydrogen-Bond Donor Capacity Versus Unsubstituted 2-Aminoimidazole

1-Butyl-1H-imidazol-2-amine presents one hydrogen-bond donor (the 2-amino group) compared to unsubstituted 2-aminoimidazole (two donors) [1]. This reduction in HBD count from 2 to 1, accompanied by an increase in lipophilicity, lowers the topological polar surface area (TPSA) from 54.7 Ų to 43.8 Ų [1]. According to the CNS MPO scoring paradigm, a TPSA < 60 Ų is desirable for brain penetration, positioning the butyl derivative favorably for CNS drug discovery programs [2].

Hydrogen Bonding Solubility Target Recognition

Optimal Procurement Scenarios for 1-Butyl-1H-imidazol-2-amine Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant BACE-1 Inhibitors

Based on its elevated logP (0.9) and reduced TPSA (43.8 Ų) relative to unsubstituted 2-aminoimidazole, 1-butyl-1H-imidazol-2-amine is a superior starting scaffold for designing brain-penetrant β-secretase inhibitors. Researchers can capitalize on the butyl chain's ability to occupy the hydrophobic S1 pocket of BACE-1 while maintaining favorable CNS MPO desirability scores [1].

Development of CXCR4 Antagonists with Improved Oral Bioavailability

The increased lipophilicity and molecular weight of 1-butyl-1H-imidazol-2-amine (compared to 1-methyl analog) facilitate binding to the hydrophobic transmembrane helices of the CXCR4 chemokine receptor. This compound can serve as a privileged intermediate for the synthesis of potent antiviral agents, as demonstrated in patent literature on CXCR4 antagonists [2].

Synthesis of TLR8-Selective Agonists for Vaccine Adjuvant Discovery

Structure-activity relationship studies on 1-alkyl-1H-benzimidazol-2-amines, a closely related chemotype, show that the butyl substituent enhances TLR8 agonistic activity compared to shorter alkyl chains. 1-Butyl-1H-imidazol-2-amine can be employed as a key intermediate to explore TLR8 selectivity and potency in innate immune activation [3].

Design of Metal-Chelating Ligands for Bioinorganic Catalysis

The 2-amino group and imidazole N3 of 1-butyl-1H-imidazol-2-amine provide a bidentate coordination motif for transition metals. The butyl chain imparts solubility in organic solvents, making it suitable for the synthesis of homogeneous catalysts or metal-based drugs where lipophilic delivery vehicles are required [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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